molecular formula C24H33N5O4 B2828716 8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941964-65-4

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2828716
CAS RN: 941964-65-4
M. Wt: 455.559
InChI Key: OZSHKHICRVVMKE-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antineoplastic Agents

Research into purine derivatives has led to the synthesis of compounds with potential antineoplastic (anti-cancer) properties. For instance, Koebel, Needham, and Blanton (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones, inspired by the antitumor activity of related compounds. Although their initial findings did not indicate significant antineoplastic activity, this research underscores the ongoing exploration of purine derivatives in cancer therapy (R. F. Koebel et al., 1975).

Cardiovascular Activity

The cardiovascular activities of purine derivatives have also been a focal point. Chłoń-Rzepa and colleagues (2004) synthesized 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and evaluated their electrocardiographic, antiarrhythmic, and hypotensive activity. Their research highlights the potential of purine derivatives in developing new cardiovascular drugs (G. Chłoń-Rzepa et al., 2004).

Antimicrobial and Antifungal Properties

Romanenko et al. (2016) developed a method for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and investigated their physicochemical and biological properties. This research found that certain derivatives exhibited antimicrobial and antifungal activities, suggesting the potential for purine derivatives in treating infectious diseases (M. Romanenko et al., 2016).

Molecular Interactions and Material Design

Shukla, Bandopadhyay, Sathe, and Chopra (2020) performed a quantitative investigation on the intermolecular interactions present in a specific xanthine derivative. This study provides insights into how purine derivatives could be utilized in the design of new materials, highlighting the anisotropic distribution of interaction energies which could have implications for material science and pharmaceutical formulation (R. Shukla et al., 2020).

Analgesic Activity

The analgesic (pain-relieving) properties of purine derivatives have also been examined. Zygmunt et al. (2015) explored new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties for their analgesic and anti-inflammatory effects, finding several compounds that showed significant activity. This research suggests that purine derivatives could be valuable in developing new pain management therapies (M. Zygmunt et al., 2015).

properties

IUPAC Name

8-(azepan-1-yl)-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O4/c1-4-17-10-9-11-19(14-17)33-16-18(30)15-29-20-21(26(2)24(32)27(3)22(20)31)25-23(29)28-12-7-5-6-8-13-28/h9-11,14,18,30H,4-8,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSHKHICRVVMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(azepan-1-yl)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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